molecular formula C10H12F3NO B8213065 5-Isopropoxy-2-(trifluoromethyl)aniline

5-Isopropoxy-2-(trifluoromethyl)aniline

Cat. No.: B8213065
M. Wt: 219.20 g/mol
InChI Key: XXISFUILCQGJKA-UHFFFAOYSA-N
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Description

5-Isopropoxy-2-(trifluoromethyl)aniline: is an organic compound characterized by the presence of an aniline group substituted with an isopropoxy group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Isopropoxy-2-(trifluoromethyl)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.

    Alkylation: The resulting 5-amino-2-(trifluoromethyl)aniline is then subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Isopropoxy-2-(trifluoromethyl)aniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of various reduced aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isopropoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups replacing the isopropoxy group.

Scientific Research Applications

Chemistry:

5-Isopropoxy-2-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry:

In the materials science industry, this compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-2-(trifluoromethyl)aniline in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    2-(Trifluoromethyl)aniline: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.

    5-Isopropoxy-2-methyl aniline: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness:

5-Isopropoxy-2-(trifluoromethyl)aniline is unique due to the combination of the isopropoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-propan-2-yloxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(2)15-7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXISFUILCQGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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